molecular formula C33H62N14O11 B8230952 H1-7 Acetate

H1-7 Acetate

Cat. No.: B8230952
M. Wt: 830.9 g/mol
InChI Key: BUPVWVZACIDMCR-UMARSBGISA-N
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Description

H1-7 Acetate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is often used in research and industrial applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H1-7 Acetate typically involves a series of chemical reactions that convert precursor molecules into the desired product. One common method involves the esterification of H1-7 with acetic acid under acidic conditions. This reaction is usually catalyzed by sulfuric acid or hydrochloric acid and requires heating to accelerate the reaction rate.

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

H1-7 Acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where a nucleophile replaces an existing functional group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or ethers.

Scientific Research Applications

H1-7 Acetate is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in the study of enzyme kinetics and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of H1-7 Acetate involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor or activator, modulating the activity of key metabolic pathways. The compound’s effects are mediated through its binding to active sites on enzymes or receptors, altering their conformation and function.

Comparison with Similar Compounds

H1-7 Acetate can be compared with other similar compounds, such as:

    Ethyl Acetate: Similar in structure but differs in its ester group, leading to different reactivity and applications.

    Methyl Acetate: Another ester with distinct physical and chemical properties.

    Butyl Acetate: Used in similar industrial applications but has a longer carbon chain, affecting its solubility and volatility.

This compound stands out due to its specific functional groups and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

acetic acid;(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H58N14O9.C2H4O2/c1-17(24(48)44-21(16-46)26(50)40-15-23(47)45-14-6-10-22(45)29(53)54)41-27(51)19(8-2-3-11-32)43-28(52)20(9-5-13-39-31(36)37)42-25(49)18(33)7-4-12-38-30(34)35;1-2(3)4/h17-22,46H,2-16,32-33H2,1H3,(H,40,50)(H,41,51)(H,42,49)(H,43,52)(H,44,48)(H,53,54)(H4,34,35,38)(H4,36,37,39);1H3,(H,3,4)/t17-,18-,19-,20-,21-,22-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPVWVZACIDMCR-UMARSBGISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CO)C(=O)NCC(=O)N1CCCC1C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N.CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N.CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H62N14O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

830.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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